molecular formula C18H17N3O4S B2836214 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690246-37-8

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2836214
CAS No.: 690246-37-8
M. Wt: 371.41
InChI Key: NOWAZPJCBMVORW-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Trimethoxybenzoyl Chloride: The thiadiazole intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-((6-phenylthieno(2,3-d)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct bioactive properties compared to other trimethoxybenzamide derivatives. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-20-17(26-21-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWAZPJCBMVORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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